molecular formula C9H7BrClFO2 B13067978 2-Bromo-1-(4-chloro-2-fluoro-6-methoxyphenyl)ethan-1-one

2-Bromo-1-(4-chloro-2-fluoro-6-methoxyphenyl)ethan-1-one

Cat. No.: B13067978
M. Wt: 281.50 g/mol
InChI Key: GUFUKKGTOCHTRU-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-chloro-2-fluoro-6-methoxyphenyl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of bromine, chlorine, fluorine, and methoxy substituents on a phenyl ring, making it a highly functionalized molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-chloro-2-fluoro-6-methoxyphenyl)ethan-1-one typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous conditions and low temperatures to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-chloro-2-fluoro-6-methoxyphenyl)ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) or sulfuric acid (H2SO4) under controlled temperature conditions.

    Reduction: Reducing agents like NaBH4 or LiAlH4 in solvents such as ethanol or tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions include substituted aromatic compounds, alcohols, and other functionalized derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-1-(4-chloro-2-fluoro-6-methoxyphenyl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-chloro-2-fluoro-6-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(4-chloro-2-fluoro-6-methoxyphenyl)ethan-1-one is unique due to the combination of its substituents, which confer distinct chemical reactivity and potential applications. The presence of the methoxy group and the ethanone moiety differentiates it from other halogenated aromatic compounds, making it a valuable compound for specific research and industrial purposes.

Properties

Molecular Formula

C9H7BrClFO2

Molecular Weight

281.50 g/mol

IUPAC Name

2-bromo-1-(4-chloro-2-fluoro-6-methoxyphenyl)ethanone

InChI

InChI=1S/C9H7BrClFO2/c1-14-8-3-5(11)2-6(12)9(8)7(13)4-10/h2-3H,4H2,1H3

InChI Key

GUFUKKGTOCHTRU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)Cl)F)C(=O)CBr

Origin of Product

United States

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